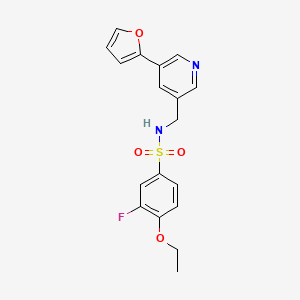

![molecular formula C16H23NO3 B2567062 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide CAS No. 1788531-10-1](/img/structure/B2567062.png)

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.364. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Stereochemistry and Synthesis of Cyclobutane Derivatives

Research on cyclobutane derivatives, closely related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide, demonstrates the significance of stereochemistry in synthesizing such compounds. The unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid highlights the importance of controlling stereochemistry in chemical synthesis. This process involves photochemical reactions and subsequent transformations to produce cis and trans compounds with specific configurations, showing the complexity and precision required in synthesizing structurally similar cyclobutane derivatives (André et al., 2013).

Photochemical Reactions in Organic Synthesis

The use of photochemical reactions for asymmetric intramolecular cyclobutane formation from N,N-diallyl-2-quinolone-3-carboxamide, resulting in chiral cyclobutanes, underscores the utility of light-induced reactions in crafting complex molecules with high stereoselectivity. This example illustrates how photochemistry can be harnessed to produce cyclobutane derivatives with precise chiral properties, relevant to the synthesis of compounds like N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide (Yagishita et al., 2011).

Drug Delivery and Polymer Research

Polymer-Based Drug Delivery Systems

The exploration of poly(2‐oxazoline)s and poly(2‐oxazine)s as materials for constructing drug delivery systems highlights the broader context of using cyclobutane derivatives in biomedical applications. These polymers, characterized by excellent biological properties and synthetic modularity, offer insights into how the structural features of cyclobutane derivatives could be exploited in designing novel drug delivery platforms. This research indicates the potential of cyclobutane-based compounds in medical and pharmaceutical innovations (Sedláček & Hoogenboom, 2020).

DNA Repair and Photolyase Activity

Role in DNA Repair Mechanisms

The study of DNA photolyases, enzymes that repair DNA damage by utilizing visible light to cleave cyclobutane rings in pyrimidine dimers, presents a fascinating application of cyclobutane chemistry in biology. This mechanism underscores the biological significance of cyclobutane structures and their role in maintaining genomic integrity. Although not directly related to N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)cyclobutanecarboxamide, understanding the repair of cyclobutane-containing DNA lesions provides an interesting insight into the interplay between cyclobutane chemistry and biological function (Sancar, 1994).

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-12-5-7-13(8-6-12)15(20-10-9-18)11-17-16(19)14-3-2-4-14/h5-8,14-15,18H,2-4,9-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWBNBIDJBKGJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2CCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole](/img/structure/B2566982.png)

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2566984.png)

![3-chloro-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2566986.png)

![4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2566991.png)

![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2566992.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2566993.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2566996.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2566997.png)

![N-(3,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2566998.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B2566999.png)

![2-{[1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-PHENYLACETAMIDE](/img/structure/B2567000.png)